4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone

Physicochemical Profiling Membrane Permeability Drug-like Properties

4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone (CAS 320421-73-6) is a fully synthetic, tetra-substituted pyridazin-3(2H)-one derivative with the molecular formula C₁₆H₁₅ClN₄O₂ and a molecular weight of 330.77 g/mol. The compound belongs to the broader phenylpyridazinone class, a privileged scaffold in medicinal chemistry with demonstrated activity across phosphodiesterase (PDE) inhibition , anti-inflammatory pathways , and kinase modulation.

Molecular Formula C16H15ClN4O2
Molecular Weight 330.77
CAS No. 320421-73-6
Cat. No. B2948169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone
CAS320421-73-6
Molecular FormulaC16H15ClN4O2
Molecular Weight330.77
Structural Identifiers
SMILESCN(C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl)N3C=CC=C3
InChIInChI=1S/C16H15ClN4O2/c1-19(20-9-3-4-10-20)14-11-18-21(16(22)15(14)17)12-5-7-13(23-2)8-6-12/h3-11H,1-2H3
InChIKeyXHMFDOIXIIEIIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone (CAS 320421-73-6): Chemical Class and Core Characteristics for Research Procurement


4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone (CAS 320421-73-6) is a fully synthetic, tetra-substituted pyridazin-3(2H)-one derivative with the molecular formula C₁₆H₁₅ClN₄O₂ and a molecular weight of 330.77 g/mol [1]. The compound belongs to the broader phenylpyridazinone class, a privileged scaffold in medicinal chemistry with demonstrated activity across phosphodiesterase (PDE) inhibition [2], anti-inflammatory pathways [3], and kinase modulation [4]. Structurally, the molecule features a chlorine atom at position 4, a 4-methoxyphenyl substituent at the N2 position, and a unique N-methyl-N-(1H-pyrrol-1-yl)amino group at position 5—a substitution pattern that distinguishes it from simpler 5-amino or 5-alkylamino pyridazinone analogs commonly found in screening libraries. Commercially, the compound is available from multiple suppliers at ≥95% purity for research use only, with a catalog price range typically between $150–$400 per gram depending on quantity and vendor .

Why Generic Substitution Is Not Feasible for 4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone in Research Programs


The research procurement of 4-chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone cannot be satisfied by generic substitution with other commercially available pyridazinone analogs because the position 5 substituent—N-methyl-N-(1H-pyrrol-1-yl)amino—is structurally unique and functionally distinct from simpler 5-amino (NH₂), 5-alkylamino, 5-hydrazinyl, or 5-morpholino variants [1]. In the pyridazinone pharmacophore, the position 5 substituent directly modulates both the electronic character of the heterocyclic core and its hydrogen-bonding capacity, which critically governs target engagement across PDE, kinase, and COX enzyme families [2]. SAR studies on related phenylpyridazinones demonstrate that even minor alterations at this position—such as replacing a pyrrol-1-yl group with an allylamino or hydrazinyl moiety—can shift inhibitory potency by orders of magnitude and alter selectivity profiles across PDE isoforms [3]. Consequently, substituting a near neighbor based solely on core scaffold similarity risks invalidating the biological hypothesis under investigation and wasting procurement resources on a compound with functionally divergent behavior.

Quantitative Differentiation Evidence: 4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone vs. Closest Structural Analogs


Hydrogen Bond Donor Count Reduction vs. 5-(Allylamino) Analog Enables Improved Membrane Permeability Potential

4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone (target) possesses zero hydrogen bond donors (HBD = 0), whereas the closest commercially available analog, 5-(allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone (CAS 477867-47-3, PubChem CID 3536444), contains one hydrogen bond donor (HBD = 1) due to its secondary amine at position 5 [1][2]. This structural distinction is quantitatively significant: each hydrogen bond donor is estimated to reduce passive membrane permeability by approximately 10-fold, and the absence of any HBD places the target compound in a more favorable physicochemical space for achieving oral bioavailability or cell penetration [3]. Both compounds share identical hydrogen bond acceptor counts (HBA = 4), molecular weight ranges (target 330.77 vs. analog 291.73 g/mol), and the core 4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone scaffold, isolating the HBD count as the principal differentiating factor [4].

Physicochemical Profiling Membrane Permeability Drug-like Properties

Higher Molecular Complexity and Fsp³ Content vs. 5-Hydrazinyl Analog for Enhanced Target Discrimination

The target compound (C₁₆H₁₅ClN₄O₂, MW 330.77) contains a 5-membered aromatic pyrrole ring as part of its N-methyl-N-(1H-pyrrol-1-yl)amino substituent, yielding a heavy atom count of 23 and a complexity score of 508 [1]. In contrast, the simpler 5-(1-methylhydrazinyl) analog, 4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one (MW 280.71), has a heavy atom count of 19 and lower molecular complexity . Higher molecular complexity and greater three-dimensional character (as reflected by a higher fraction of sp³-hybridized carbons) are empirically correlated with improved target selectivity and reduced promiscuity in biological screening [2]. The pyrrole ring introduces a flat aromatic extension with π-stacking potential absent in the hydrazinyl comparator, potentially enabling differentiated binding modes at flat, aromatic-rich binding sites such as those found in kinase ATP pockets or PDE catalytic domains [3].

Molecular Complexity Selectivity Potential Fragment-Based Drug Design

Class-Level Anti-Inflammatory Activity Supporting Pyrrole-Substituted Pyridazinones Over Non-Pyrrole Analogs

The pyrrole-pyridazinone hybrid scaffold—of which 4-chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone is a specific example—is explicitly claimed for anti-inflammatory utility in U.S. Patent 5,622,948, where compounds of Formula (Ia) and (Ib) containing pyrrole-pyridazinone linkages demonstrated anti-inflammatory activity [1]. This is mechanistically significant because pyridazinone derivatives lacking the pyrrole substituent (e.g., simple 5-amino or 5-methylamino pyridazinones) have been principally exploited as herbicides (e.g., SAN 9789/Norflurazon blocking carotenoid biosynthesis at 20–100 µg/mL) rather than as mammalian anti-inflammatory agents [2]. Furthermore, recent pyridazinone-based COX-2 inhibitors have achieved IC₅₀ values of 0.356–0.519 µM against human COX-2 with selectivity over COX-1, demonstrating that properly substituted pyridazinones can achieve therapeutically relevant anti-inflammatory potency [3]. The pyrrol-1-ylamino motif at position 5 in the target compound structurally mimics the N-substituted pyrrole feature present in several clinically evaluated anti-inflammatory agents [4].

Anti-inflammatory Pyridazinone SAR COX-2 Selectivity

LogP Optimization Relative to 5-Morpholino Analog for Balanced Lipophilicity

The target compound has a computed XLogP3 value of 2.9, which falls within the optimal lipophilicity range (LogP 1–4) for oral drug candidates [1]. By comparison, the 5-morpholino analog, 4-chloro-2-(4-methoxyphenyl)-5-morpholino-3(2H)-pyridazinone, incorporates a morpholine ring that substantially increases polar surface area (tPSA estimated >60 Ų vs. 50.1 Ų for the target) and introduces an additional hydrogen bond acceptor, shifting the lipophilicity-hydrophilicity balance toward higher aqueous solubility but potentially at the expense of membrane permeation [2]. The target compound's LogP of 2.9 is positioned similarly to sorafenib (calculated LogP ≈ 3.4), a clinically approved VEGFR-2 inhibitor, suggesting that the target falls within a lipophilicity range empirically associated with successful kinase and PDE inhibitors [3]. The 5-morpholino analog, while potentially more soluble, may exhibit restricted cell permeability due to its elevated polar surface area exceeding the recommended threshold of 60 Ų for blood-brain barrier penetration and approaching the 140 Ų limit for oral absorption [4].

Lipophilicity ADME Optimization Drug-likeness

Rotatable Bond Count Advantage Over Bis-Aryl Pyridazinone PDE Inhibitors for Reduced Entropic Penalty Upon Binding

The target compound has a rotatable bond count of 4, which positions it favorably within the preferred range for oral drug-like molecules (rotatable bonds ≤10) and below the mean for typical pyridazinone PDE inhibitors that incorporate extended biaryl systems [1]. For comparison, the phenylpyridazinone lead NPD-001 (a potent TbrPDEB1 inhibitor with IC₅₀ = 4 nM) possesses a phenylpyridazinone core with an additional flexible linker, increasing its conformational degrees of freedom [2]. Each freely rotatable bond imposes an entropic penalty of approximately 0.7–1.6 kcal/mol upon binding to a protein target, meaning that compounds with fewer rotatable bonds can achieve higher binding affinity at equivalent enthalpic fit [3]. The target compound's four rotatable bonds—corresponding to the methoxy methyl group, the N2-phenyl bond, the N-methyl group, and the pyrrol-1-yl torsion—represent a relatively constrained system compared to more flexible analogs with extended alkyl or alkoxy chains at position 5 [4].

Conformational Restriction Binding Affinity Entropic Optimization

Zero Hydrogen Bond Donor Count Eliminates Metabolic Liability of N-H Groups Present in Primary/Secondary Amine Analogs

The target compound contains zero hydrogen bond donors, indicating complete N-substitution at all nitrogen positions, including full tertiary amination at the position 5 N-methyl-N-(1H-pyrrol-1-yl)amino group [1]. Closely related analogs such as 5-(allylamino)-4-chloro-2-(4-methoxyphenyl)pyridazin-3(2H)-one (CAS 477867-47-3) bear a secondary amine (NH) at this position, introducing a site susceptible to oxidative N-dealkylation by cytochrome P450 enzymes—a major metabolic clearance pathway for amine-containing drugs [2]. N-dealkylation of secondary amines typically proceeds with Vₘₐₓ/Kₘ values in the range of 0.1–10 mL/min/mg microsomal protein for CYP3A4 and CYP2D6 substrates, whereas tertiary N-methyl-N-aryl amines can exhibit greater metabolic stability due to steric shielding of the α-carbon [3]. The fully substituted nature of the target compound's amino group eliminates the possibility of N-hydroxylation and subsequent N-dealkylation at the position 5 nitrogen, a metabolic liability that would otherwise generate a primary amine metabolite with potentially distinct (and undesired) pharmacological activity [4].

Metabolic Stability N-Dealkylation Amine Metabolism

Recommended Research and Procurement Application Scenarios for 4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone


Anti-Inflammatory Lead Identification Leveraging Pyrrole-Pyridazinone Hybrid Pharmacophore

Procurement is warranted for research programs that aim to identify novel anti-inflammatory agents, particularly those targeting COX-2 or PDE4 pathways. The compound's pyrrole-pyridazinone scaffold is specifically covered by anti-inflammatory patent claims (US 5,622,948), distinguishing it from herbicidal pyridazinones such as SAN 9789 [1]. Researchers should evaluate this compound alongside reference COX-2 inhibitors (e.g., celecoxib derivatives or the recently reported pyridazinone COX-2 inhibitors achieving IC₅₀ values of 0.356–0.519 µM) to establish relative potency and selectivity [2]. The absence of hydrogen bond donors also makes this compound a suitable candidate for cell-based inflammatory assays (e.g., LPS-stimulated RAW264.7 macrophages or BV-2 microglial cells) where intracellular target engagement is required [3].

Phosphodiesterase (PDE) Inhibitor Screening with Favorable Membrane Permeability Profile

The compound is an appropriate candidate for PDE inhibitor screening panels, particularly against PDE3A, PDE4, or parasite-specific PDEs (e.g., TbrPDEB1), where phenylpyridazinones have demonstrated nanomolar potency [1]. Its computed LogP of 2.9 and zero HBD count provide a permeability advantage over more polar pyridazinone analogs with morpholino or secondary amine substituents . When used in PDE inhibition assays, the compound should be benchmarked against known phenylpyridazinone inhibitors such as NPD-001 (TbrPDEB1 IC₅₀ = 4 nM) and milrinone analogs to establish selectivity across PDE isoforms [2]. The rotatable bond count of 4 further supports its use in structure-based design efforts where conformational restriction is desirable for optimizing binding entropy [3].

Kinase Inhibitor Scaffold-Hopping and VEGFR-2 Probe Design

Phenylpyridazinone derivatives have been validated as VEGFR-2 kinase inhibitors, with optimized leads achieving IC₅₀ values of 11.5–12.3 nM against HUVEC proliferation—superior to sorafenib (IC₅₀ = 23.2 nM) [1]. The target compound's 4-chloro substitution, 4-methoxyphenyl N2-substituent, and pyrrole-bearing position 5 group represent a unexplored combination within the VEGFR-2 pyridazinone SAR landscape . Procurement is recommended for kinase selectivity profiling panels (e.g., against VEGFR-1, VEGFR-3, PDGFR, and c-Kit) to establish the selectivity fingerprint conferred by the unique N-methyl-N-(1H-pyrrol-1-yl)amino group relative to previously reported pyridazinone-based kinase inhibitors [2]. The compound's zero HBD count may contribute to reduced Type II binding dependence on hinge-region hydrogen bonding, potentially enabling activity against kinases with divergent hinge sequences [3].

Metabolic Stability Assessment for In Vivo Pharmacology Studies

The compound is a strong candidate for in vitro metabolic stability assays (e.g., human/rat liver microsome incubation, hepatocyte stability) specifically to test the hypothesis that full N-substitution at position 5 eliminates CYP-mediated N-dealkylation as a metabolic clearance route [1]. Comparative metabolic profiling against the 5-(allylamino) analog (CAS 477867-47-3, containing a secondary amine) in a head-to-head microsomal stability assay would provide direct evidence of metabolic advantage . The compound's favorable physicochemical profile (LogP = 2.9, tPSA = 50.1 Ų, rotatable bonds = 4) also supports progression to in vivo pharmacokinetic studies in rodent models, where clearance, volume of distribution, and oral bioavailability can be measured [2]. Procurement of both the target compound and the 5-(allylamino) analog simultaneously is recommended for controlled comparative ADME studies [3].

Quote Request

Request a Quote for 4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.